

Semaxanib in Cell Culture: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Semaxanib*

Cat. No.: *B050656*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **Semaxanib** (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture experiments.

Semaxanib is a synthetic small molecule that functions as an anti-angiogenic agent by competitively inhibiting ATP binding to the kinase domain of VEGFR-2.^[1] This inhibition blocks VEGF-induced autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.^[1] While highly selective for VEGFR-2, **Semaxanib** can also inhibit other tyrosine kinases like c-Kit, FLT3, and RET at higher concentrations.^[1]

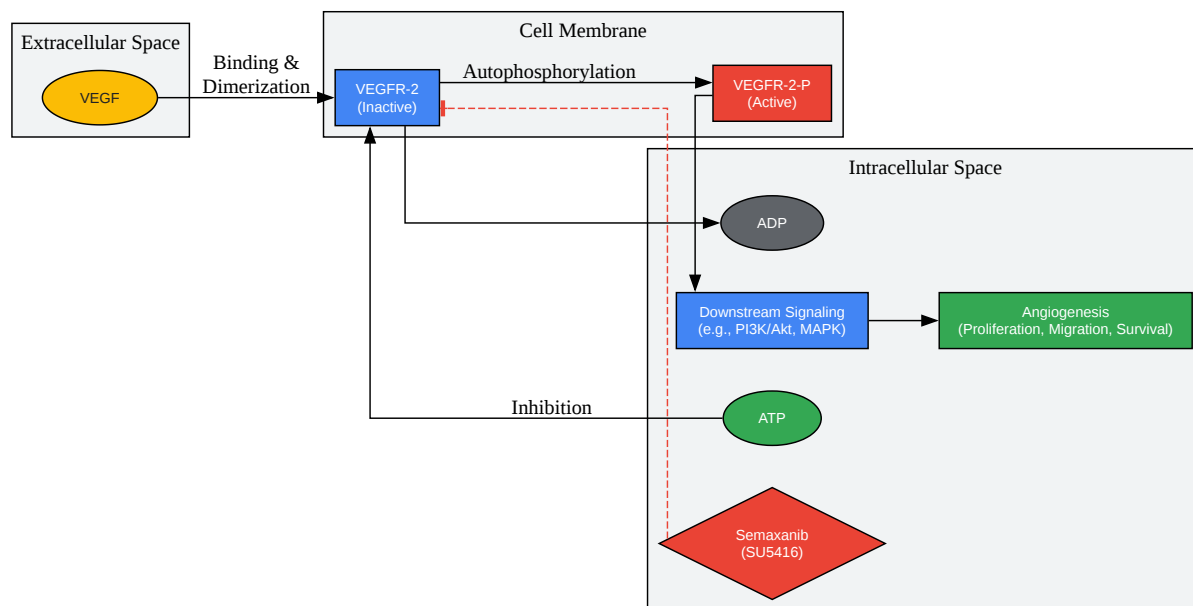
Data Presentation: Quantitative Inhibitory Activity of Semaxanib

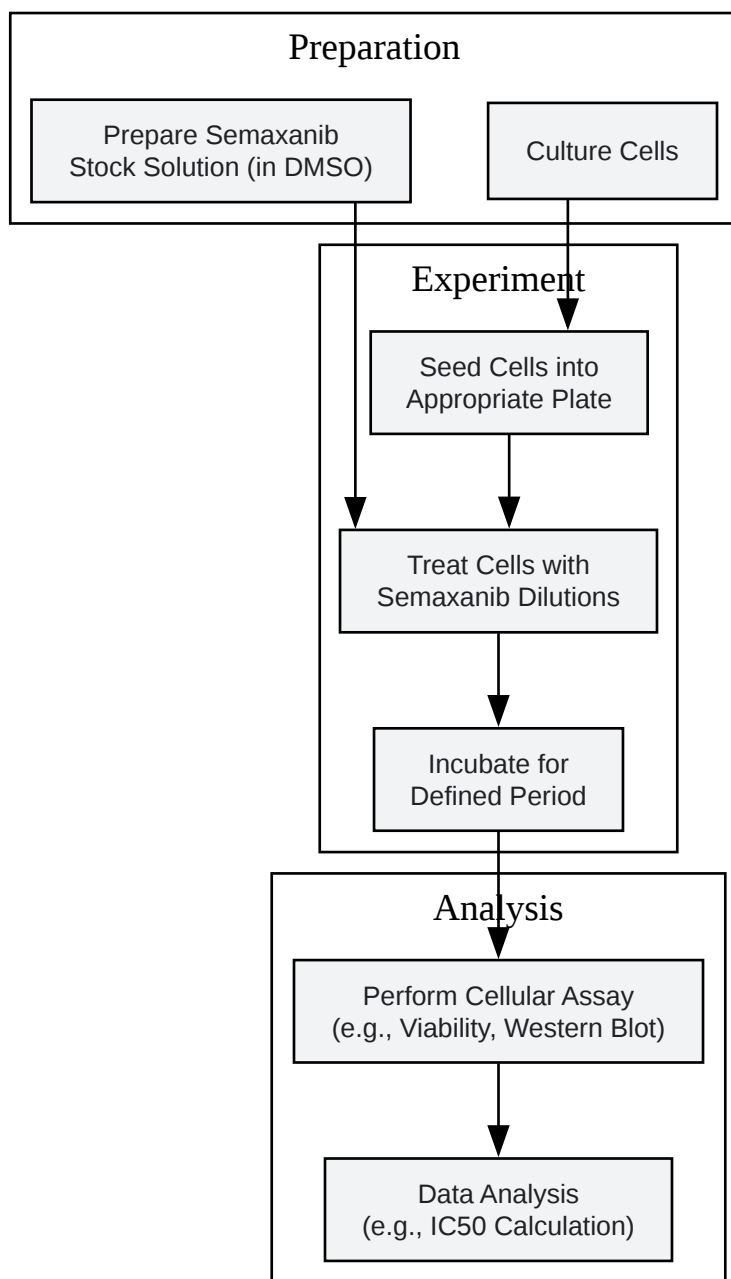
The inhibitory potency of **Semaxanib** has been determined against various kinases and in numerous cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below for easy comparison. It is important to note that these values can vary depending on the specific experimental conditions and cell line used.

Target / Assay	Cell Line / System	IC50 Value	Reference(s)
Kinase Inhibition			
VEGFR-2 / Flk-1 (Cell-free assay)	Recombinant Human VEGFR-2	1.23 μ M	[2][3][4]
VEGFR-2 Phosphorylation	HUVECs	250 nM	[5]
PDGFR β	Cell-free assay	3.0 μ M	[5]
c-Kit	Cell-free assay	5.0 μ M	[5]
Cell-Based Assays			
VEGF-driven Mitogenesis	HUVECs	0.04 μ M	[2][3][6]
FGF-driven Mitogenesis	HUVECs	50 μ M	[2][3][6]
VEGF-dependent Flk-1 Phosphorylation	Flk-1 overexpressing NIH 3T3	1.04 μ M	[2][6]
PDGF-dependent Autophosphorylation	NIH 3T3	20.3 μ M	[2][6]
Cytotoxicity (CCK8 assay, 48h)	MCF7 (Human breast cancer)	3.1 nM	[2][6]
Cytotoxicity (CCK8 assay, 48h)	B16F10 (Mouse melanoma)	3.6 nM	[2][6]
In vitro growth	C6 Glioma, Calu 6 Lung Carcinoma, A375 Melanoma, A431 Epidermoid Carcinoma, SF767T Glioma	> 20 μ M	[2][6]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of **Semaxanib**'s mechanism and its application in experimental settings, the following diagrams illustrate the key signaling pathway and common experimental workflows.





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